
Methanesulfonamide, N-(3-methoxy-4-((3-(trifluoromethyl)-9-acridinyl)amino)phenyl)-, monomethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonamide, N-(3-methoxy-4-((3-(trifluoromethyl)-9-acridinyl)amino)phenyl)-, monomethanesulfonate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methanesulfonamide group, a methoxy group, and a trifluoromethyl acridine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(3-methoxy-4-((3-(trifluoromethyl)-9-acridinyl)amino)phenyl)-, monomethanesulfonate typically involves multiple steps, including the formation of the acridine moiety, the introduction of the trifluoromethyl group, and the coupling with the methanesulfonamide group. The reaction conditions often require the use of catalysts, such as palladium, and specific reagents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonamide, N-(3-methoxy-4-((3-(trifluoromethyl)-9-acridinyl)amino)phenyl)-, monomethanesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Methanesulfonamide, N-(3-methoxy-4-((3-(trifluoromethyl)-9-acridinyl)amino)phenyl)-, monomethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methanesulfonamide, N-(3-methoxy-4-((3-(trifluoromethyl)-9-acridinyl)amino)phenyl)-, monomethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl acridine moiety can intercalate with DNA, disrupting its structure and function. Additionally, the methanesulfonamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonamide: A simpler compound with similar functional groups but lacking the acridine moiety.
Trifluoromethyl acridine: Contains the acridine and trifluoromethyl groups but lacks the methanesulfonamide functionality.
Uniqueness
Methanesulfonamide, N-(3-methoxy-4-((3-(trifluoromethyl)-9-acridinyl)amino)phenyl)-, monomethanesulfonate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the methanesulfonamide group enhances its reactivity, while the trifluoromethyl acridine moiety provides specific interactions with biological targets.
Propriétés
Numéro CAS |
57164-71-3 |
|---|---|
Formule moléculaire |
C23H22F3N3O6S2 |
Poids moléculaire |
557.6 g/mol |
Nom IUPAC |
methanesulfonic acid;N-[3-methoxy-4-[[3-(trifluoromethyl)acridin-9-yl]amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C22H18F3N3O3S.CH4O3S/c1-31-20-12-14(28-32(2,29)30)8-10-18(20)27-21-15-5-3-4-6-17(15)26-19-11-13(22(23,24)25)7-9-16(19)21;1-5(2,3)4/h3-12,28H,1-2H3,(H,26,27);1H3,(H,2,3,4) |
Clé InChI |
XNBNQLVSJZQVKF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)C(F)(F)F.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal](/img/structure/B14619037.png)

![1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14619042.png)
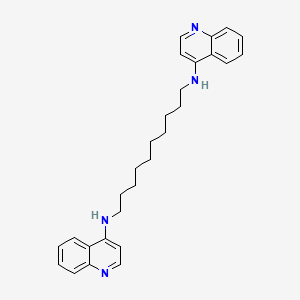


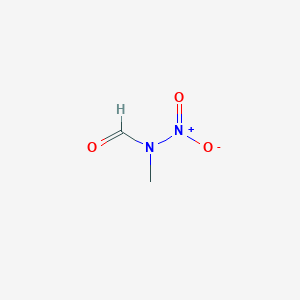


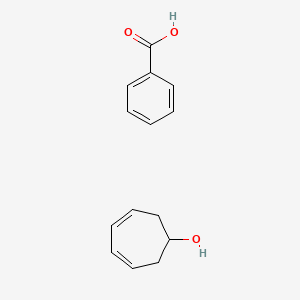
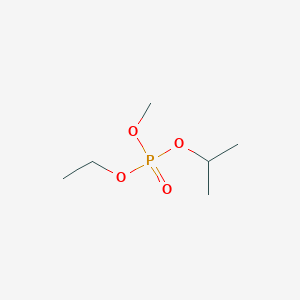

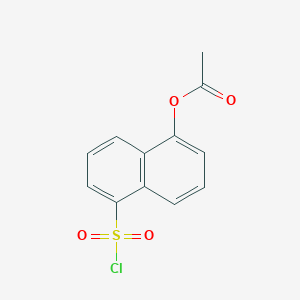
![Bicyclo[4.2.0]octan-2-one, 5,5,7,7,8,8-hexamethyl-](/img/structure/B14619102.png)
